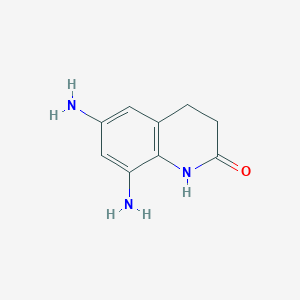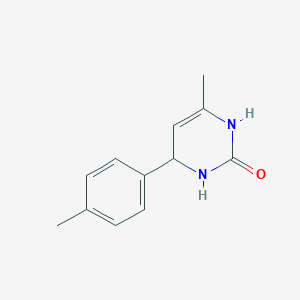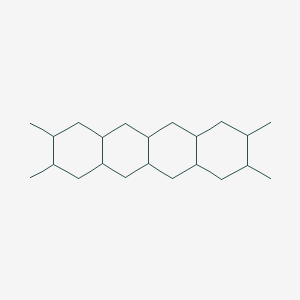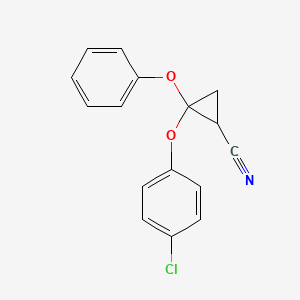
3-(Hexyloxy)-4-(octyloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexyloxy)-4-(octyloxy)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by the presence of two alkoxy groups (hexyloxy and octyloxy) attached to a benzene ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexyl bromide and octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dihydroxybenzaldehyde in DMF.
- Add potassium carbonate and stir the mixture.
- Add hexyl bromide and octyl bromide dropwise.
- Reflux the reaction mixture for several hours.
- Cool the mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexyloxy)-4-(octyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The alkoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(Hexyloxy)-4-(octyloxy)benzoic acid.
Reduction: 3-(Hexyloxy)-4-(octyloxy)benzyl alcohol.
Substitution: Compounds with substituted alkoxy groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hexyloxy)-4-(octyloxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.
Wirkmechanismus
The mechanism of action of 3-(Hexyloxy)-4-(octyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modulation of enzyme activity and cellular signaling pathways. The alkoxy groups may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hexyloxy)-4-(hexyloxy)benzaldehyde: Similar structure but with two hexyloxy groups.
3-(Octyloxy)-4-(octyloxy)benzaldehyde: Similar structure but with two octyloxy groups.
3,4-Dimethoxybenzaldehyde: Lacks the long alkyl chains, making it less lipophilic.
Uniqueness
3-(Hexyloxy)-4-(octyloxy)benzaldehyde is unique due to the presence of both hexyloxy and octyloxy groups, which impart distinct physicochemical properties. These properties can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
650606-33-0 |
|---|---|
Molekularformel |
C21H34O3 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
3-hexoxy-4-octoxybenzaldehyde |
InChI |
InChI=1S/C21H34O3/c1-3-5-7-9-10-12-15-23-20-14-13-19(18-22)17-21(20)24-16-11-8-6-4-2/h13-14,17-18H,3-12,15-16H2,1-2H3 |
InChI-Schlüssel |
PTWMPCJTOUNKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Butoxy-6-(3-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12611448.png)
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)


![2-Acetamido-4,5-difluoro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12611467.png)

![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)

![3-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}propyl prop-2-enoate](/img/structure/B12611492.png)

![Methyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B12611504.png)
methanone](/img/structure/B12611506.png)

